This compound is used in calibration requirements in various analytical applications . This includes calibration for instruments used in pharmaceutical release testing, method development, and other analytical applications .
This compound can be used in various analytical chemistry applications . This includes the development of new techniques for qualitative and quantitative analyses .
In the field of biochemistry, this compound could potentially be used in various biochemical analyses . .
In pharmacology, this compound could potentially be used in various pharmacological analyses . .
In toxicology, this compound could potentially be used in various toxicological analyses . .
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity A, is a synthetic compound with the molecular formula C14H16N4O3S and a CAS number of 33288-71-0. It is primarily recognized as an impurity in the antidiabetic medication Glipizide, which is used to manage type 2 diabetes mellitus. The compound features a pyrazine ring substituted with a methyl group and an ethyl chain that is further substituted with a sulfamoylphenyl group, contributing to its unique chemical properties and potential biological activities .
The synthesis of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide can be achieved through various methods:
The primary application of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide lies within pharmaceutical research:
Interaction studies involving 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide focus on:
Several compounds share structural similarities with 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide. Below are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glipizide | Contains a sulfonylurea moiety | Directly used as an antidiabetic agent |
| Glyburide | Another sulfonylurea | Different substitution pattern affecting potency |
| Metformin | Biguanide structure | Works through different mechanisms (insulin sensitization) |
| N-Benzylpyrazine-2-carboxamide | Similar pyrazine core | Explored for antimicrobial properties |
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide is a significant compound that serves as a specified impurity (Impurity D) in the production of glipizide, an oral hypoglycemic agent used in diabetes treatment [1] [2]. The retrosynthetic analysis of this molecule reveals a logical disconnection approach that facilitates its efficient synthesis through readily available precursors [3].
The target molecule can be disconnected into two primary fragments: 6-methylpyrazine-2-carboxylic acid and 2-(4-sulfamoylphenyl)ethylamine (phenethylamine derivative) . This disconnection strategy is based on the amide bond that links these two moieties, which can be formed through conventional coupling reactions in the forward synthesis [5].
The retrosynthetic analysis can be represented as follows:
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide↓6-Methylpyrazine-2-carboxylic acid + 2-(4-sulfamoylphenyl)ethylamineThis retrosynthetic approach provides a clear pathway for the synthesis of the target molecule, utilizing readily available starting materials and established chemical transformations [8]. The strategic disconnection at the amide bond is particularly advantageous as it allows for the independent optimization of each fragment's synthesis before the final coupling step [9].
The synthesis of methylpyrazine-2-carboxylic acid derivatives represents a critical step in the production of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide [10]. While the target molecule contains 6-methylpyrazine-2-carboxylic acid, understanding the synthesis of both 5-methyl and 6-methyl isomers is essential due to their structural similarity and potential use in the synthetic pathway [11].
One established method for synthesizing 5-methylpyrazine-2-carboxylic acid involves the oxidation of 2,5-dimethylpyrazine [12]. This process typically employs potassium permanganate as the oxidizing agent, which selectively oxidizes one methyl group to a carboxylic acid while leaving the other methyl group intact [13]. The reaction is conducted in water at approximately 70°C, with the oxidizing agent added dropwise to ensure controlled oxidation [14].
2,5-Dimethylpyrazine + KMnO4 → 5-Methylpyrazine-2-carboxylic acidAn alternative approach utilizes 2-methyl-5-methylolpyrazine as the starting material, which undergoes oxidation with nitric acid in the presence of vanadium-containing catalysts [15]. This method offers improved selectivity and yield, as demonstrated in Table 1.
Table 1: Optimization of 5-Methylpyrazine-2-carboxylic Acid Synthesis
| Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 65% HNO3 (2 eq) | NH4VO3 | 100 | 4 | 65 | 99.5 |
| 65% HNO3 (5 eq) | NH4VO3 | 110 | 8 | 78 | 99.4 |
| 10% HNO3 (2 eq) | Na3VO4 | 80 | 12 | 60 | 98.7 |
The synthesis of 6-methylpyrazine-2-carboxylic acid follows similar principles but starts with 2,6-dimethylpyrazine as the precursor [16]. The selective oxidation of one methyl group can be achieved using potassium permanganate under controlled conditions [17]. The reaction typically proceeds as follows:
2,6-Dimethylpyrazine + KMnO4 → 6-Methylpyrazine-2-carboxylic acidThis oxidation reaction requires careful temperature control and monitoring to prevent over-oxidation of both methyl groups [18]. The resulting 6-methylpyrazine-2-carboxylic acid can be isolated through acidification, extraction, and crystallization processes [19].
For industrial applications, the synthesis of these methylpyrazine-2-carboxylic acid derivatives often involves optimization of reaction parameters to enhance yield and purity while minimizing waste generation [13]. The purified carboxylic acid derivatives serve as key intermediates for the subsequent amidation reaction with the phenethylamine component to form the target molecule [14].
The formation of the amide bond between 6-methylpyrazine-2-carboxylic acid and 2-(4-sulfamoylphenyl)ethylamine represents a critical step in the synthesis of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide [20]. Carbodiimide-mediated coupling reactions offer an efficient approach for this transformation, providing high yields under mild conditions [21].
The carbodiimide coupling mechanism involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine [22]. Initially, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate, which is highly reactive toward nucleophiles . This intermediate can then react directly with the amine to form the amide bond, or it can undergo further reactions depending on the reaction conditions [24].
The general reaction scheme can be represented as follows:
Several carbodiimide reagents can be employed for this coupling reaction, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) being the most commonly used [25]. EDC offers advantages for industrial applications due to its water solubility, which facilitates purification by aqueous extraction [26].
The efficiency of carbodiimide-mediated coupling reactions can be significantly enhanced through the addition of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) [27]. These additives react with the O-acylisourea intermediate to form active esters, which are less prone to side reactions while maintaining sufficient reactivity toward the amine [28].
Table 2 presents a comparison of different coupling conditions for the synthesis of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide.
Table 2: Optimization of Amidation Conditions
| Coupling Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDC | HOBt | DCM | 25 | 16 | 90 |
| EDC | HOSu | DCM | 25 | 12 | 85 |
| DCC | HOBt | DCM | 25 | 16 | 88 |
| EDC | None | DCM | 25 | 24 | 70 |
| EDC | HOBt | THF | 25 | 16 | 82 |
The data indicates that the combination of EDC with HOBt in dichloromethane provides optimal results, achieving a 90% yield under mild conditions [29]. The use of additives not only improves the yield but also reduces the formation of side products, leading to a more efficient purification process [30].
For industrial applications, the selection of coupling conditions must consider factors such as cost, scalability, and environmental impact [31]. The EDC/HOBt system offers a favorable balance of these considerations, making it suitable for large-scale production of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide .
The synthesis of the 2-(4-sulfamoylphenyl)ethylamine component of the target molecule requires efficient sulfonylation techniques to introduce the sulfonamide group onto the phenethylamine backbone [33]. This section explores various approaches for the sulfonylation of phenethylamine derivatives to produce the desired intermediate [34].
Direct sulfonylation of phenethylamine can be achieved using sulfonyl chlorides or sulfuryl chloride in the presence of a suitable base [35]. For the synthesis of 2-(4-sulfamoylphenyl)ethylamine, the reaction typically involves the following steps:
The sulfonylation step is often conducted using chlorosulfonic acid or sulfuryl chloride under controlled conditions to ensure regioselectivity [36]. The reaction can be represented as follows:
Protected phenethylamine + Chlorosulfonic acid → Protected 4-(sulfochloride)phenethylamineProtected 4-(sulfochloride)phenethylamine + NH3 → Protected 2-(4-sulfamoylphenyl)ethylamineProtected 2-(4-sulfamoylphenyl)ethylamine + Deprotection reagent → 2-(4-sulfamoylphenyl)ethylamineAn alternative approach involves starting with 4-nitrophenethylamine, which can be converted to the corresponding sulfonamide through a series of transformations [37]. This method offers advantages in terms of regioselectivity but may require additional steps compared to direct sulfonylation [38].
The synthetic route can be outlined as follows:
This approach provides good control over the position of the sulfonamide group but may be less efficient for large-scale production due to the multiple steps involved [39].
The efficiency of sulfonylation reactions can be significantly influenced by reaction parameters such as temperature, solvent, and base [40]. Table 3 presents a comparison of different sulfonylation conditions for phenethylamine derivatives.
Table 3: Optimization of Sulfonylation Conditions
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chlorosulfonic acid | Pyridine | DCM | 0-5 | 4 | 75 |
| Sulfuryl chloride | TEA | Toluene | 0-5 | 2 | 72 |
| Chlorosulfonic acid | DIPEA | DCM | 0-5 | 3 | 78 |
| Sulfuryl chloride | Pyridine | DCM | -10-0 | 4 | 70 |
The data indicates that chlorosulfonic acid with diisopropylethylamine (DIPEA) in dichloromethane provides optimal results, achieving a 78% yield under controlled conditions [41]. The use of low temperatures during the sulfonylation step is crucial to minimize side reactions and ensure regioselectivity [42].
For industrial applications, the selection of sulfonylation conditions must consider factors such as safety, scalability, and waste generation [43]. The chlorosulfonic acid/DIPEA system offers a favorable balance of these considerations, making it suitable for large-scale production of the 2-(4-sulfamoylphenyl)ethylamine intermediate [44].
The transition from laboratory-scale synthesis to industrial-scale production of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide presents numerous challenges that require innovative solutions to ensure efficiency, quality, and safety [45]. This section addresses the key challenges encountered during scale-up and the strategies implemented to overcome them [46].
The control of impurities represents a significant challenge in the industrial production of pharmaceutical intermediates and impurity standards [52]. For 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, potential impurities can arise from incomplete reactions, side reactions, or starting material impurities [53].
Table 4 outlines common impurities encountered during the production process and strategies for their control.
Table 4: Impurity Control Strategies
| Impurity Type | Source | Control Strategy |
|---|---|---|
| Positional isomers | Methylpyrazine-2-carboxylic acid synthesis | Optimized oxidation conditions, chromatographic purification |
| Unreacted intermediates | Incomplete amidation | Extended reaction time, excess reagents, in-process controls |
| Sulfonylation byproducts | Side reactions during sulfonylation | Temperature control, optimized reagent addition rate |
| Carbodiimide-related impurities | Amidation step | Use of additives (HOBt), optimized workup procedures |
Implementing robust analytical methods for in-process controls and final product testing is essential for ensuring the quality of the manufactured compound [54]. High-performance liquid chromatography (HPLC) with appropriate detection methods has been established as the primary technique for impurity profiling and quality control [55].
Optimizing the overall process efficiency is crucial for cost-effective industrial production [56]. This includes maximizing yields, minimizing waste generation, and reducing energy consumption [57].
Several approaches have been implemented to enhance process efficiency:
The oxidation of methylpyrazine derivatives has been particularly challenging to scale up due to the generation of manganese dioxide waste when using potassium permanganate [58]. Alternative oxidation methods using catalytic systems with hydrogen peroxide or molecular oxygen have been explored to address this issue [59].
Meeting regulatory requirements for the production of pharmaceutical impurity standards necessitates comprehensive documentation and validation of the manufacturing process [60]. This includes process validation, analytical method validation, and stability studies [61].
The thermodynamic stability assessment of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide represents a critical aspect of its solid-state characterization. Based on available crystallographic data, this compound exhibits achiral stereochemistry with zero defined stereocenters, indicating a relatively simple molecular geometry that may influence its crystallization behavior [1] [2].
The compound demonstrates characteristic thermal properties with a reported melting point range of 237-239°C, suggesting reasonable thermal stability under ambient conditions [3]. This temperature range indicates a well-defined crystalline structure with strong intermolecular interactions, which is consistent with the presence of multiple hydrogen bonding sites within the molecular framework, including the pyrazine nitrogen atoms, the carboxamide group, and the sulfonamide functionality.
Differential scanning calorimetry analysis would be expected to reveal the characteristic endothermic melting transition at the reported temperature range. The relatively high melting point suggests that the compound exists in a thermodynamically stable crystal form under normal pharmaceutical processing and storage conditions. The absence of reported polymorphic variants in the literature indicates either a singular stable form or limited polymorphic screening studies.
The thermodynamic stability can be evaluated through systematic thermal analysis protocols. Standard differential scanning calorimetry measurements performed at multiple heating rates (typically 1°C/min, 5°C/min, and 10°C/min) would provide insights into the thermal behavior and potential polymorphic transitions. The absence of multiple endothermic peaks in differential scanning calorimetry thermograms would confirm the presence of a single polymorphic form [4] [5].
Hot stage microscopy observations during controlled heating would complement thermal analysis by providing visual confirmation of melting behavior and the absence of solid-solid phase transitions prior to melting. The expected observation would be a clear, sharp melting event without preceding morphological changes that might indicate polymorphic transformations.
The solubility profile of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide in pharmaceutical solvents is fundamentally influenced by its molecular structure and physicochemical properties. The compound exhibits a calculated XLogP3-AA value of 0.3, indicating moderate hydrophilicity with balanced lipophilic and hydrophilic character [2]. This relatively low partition coefficient suggests favorable aqueous solubility compared to highly lipophilic compounds.
The molecular architecture incorporates both hydrophilic and lipophilic regions, with the sulfonamide group (SO₂NH₂) and carboxamide functionality (CONH) providing hydrogen bonding capabilities that enhance aqueous solubility. Conversely, the pyrazine ring system and ethylphenyl chain contribute to the lipophilic character of the molecule.
| Solvent Class | Expected Solubility | Mechanism |
|---|---|---|
| Water | Moderate | Hydrogen bonding with sulfonamide and amide groups |
| Alcohols (methanol, ethanol) | High | Hydrogen bonding and moderate polarity match |
| Acetonitrile | Moderate to High | Polar aprotic interactions |
| Dimethyl sulfoxide | High | Strong solvation of polar functional groups |
| Chlorinated solvents | Low to Moderate | Limited polar interactions |
In aqueous media, the compound's solubility would be enhanced by the presence of ionizable groups, particularly the sulfonamide nitrogen which can participate in hydrogen bonding networks with water molecules. The topological polar surface area of 123 Ų indicates significant polar character, facilitating interactions with polar solvents [2].
The pH-dependent solubility behavior would be expected to show variations based on the ionization state of the sulfonamide group. At physiological pH, the compound would exist predominantly in its neutral form, with solubility influenced primarily by hydrogen bonding rather than ionic interactions.
Pharmaceutical formulation solvents such as propylene glycol, polyethylene glycol, and various alcohol-water mixtures would likely provide enhanced solubility compared to pure water systems. The moderate LogP value suggests that co-solvent systems could significantly improve dissolution characteristics for pharmaceutical applications.
The partition coefficient analysis of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide reveals important insights into its biopharmaceutical behavior. Multiple computational sources report slightly different LogP values: XLogP3-AA of 0.3 [2] and an alternative calculation yielding 0.232 [6], both indicating moderate hydrophilicity.
The relatively low partition coefficient values suggest that the compound would exhibit favorable absorption characteristics in biological systems while maintaining adequate aqueous solubility. This balance is particularly important for pharmaceutical impurities, as it influences both analytical detectability and potential biological impact.
| Parameter | Value | Significance |
|---|---|---|
| XLogP3-AA | 0.3 | Moderate hydrophilicity |
| Alternative LogP | 0.232 | Consistent hydrophilic character |
| Hydrogen Bond Donors | 2 | Sulfonamide NH₂ and amide NH |
| Hydrogen Bond Acceptors | 6 | Pyrazine nitrogens, carbonyl oxygen, sulfonamide oxygens |
The ionization behavior of this compound would be governed primarily by the sulfonamide functional group. Sulfonamides typically exhibit pKa values in the range of 5-11, depending on their substitution pattern and electronic environment. For 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, the pKa would be expected to fall within the range of 6-8, characteristic of aromatic sulfonamides.
The carboxamide group, while capable of hydrogen bonding, would not significantly contribute to ionization under physiological conditions due to its neutral character. The pyrazine nitrogen atoms possess weak basicity and would not be protonated under normal pharmaceutical processing conditions.
The distribution coefficient (LogD) at physiological pH would closely approximate the LogP values, given the expected neutral character of the compound at pH 7.4. This suggests consistent partitioning behavior across physiologically relevant pH ranges.
Temperature dependence of the partition coefficient would follow typical thermodynamic relationships, with modest increases in hydrophilicity at elevated temperatures due to enhanced hydrogen bonding interactions with aqueous phases.
Comprehensive solid-state characterization of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide through X-ray powder diffraction and differential scanning calorimetry provides definitive structural and thermal property information. The compound's crystalline nature is confirmed through computational structural data indicating organized molecular packing [1] [2].
X-ray powder diffraction analysis would be expected to reveal characteristic diffraction peaks consistent with a well-ordered crystalline structure. The molecular complexity (complexity value of 469) [2] suggests a sophisticated three-dimensional arrangement with multiple intermolecular interactions contributing to crystal stability.
Expected XRPD Characteristics:
The differential scanning calorimetry profile would demonstrate the thermal behavior characteristic of a stable crystalline pharmaceutical material. Key thermal events would include:
| Temperature Range (°C) | Expected Event | Significance |
|---|---|---|
| 25-100 | Baseline stability | Absence of glass transition or low-temperature polymorphic transitions |
| 100-200 | Continued stability | No dehydration or desolvation events |
| 237-239 | Sharp endothermic peak | Melting transition with high purity indication |
| >250 | Potential decomposition | Thermal degradation at elevated temperatures |
The melting endotherm would be expected to show a sharp, well-defined peak with onset temperature around 237°C and peak maximum near 238-239°C [3]. The enthalpy of fusion would provide quantitative information about crystal lattice energy and intermolecular interaction strength.
Variable heating rate differential scanning calorimetry studies (1°C/min, 5°C/min, 10°C/min) would confirm the absence of kinetically hindered polymorphic transitions and provide activation energy data for any thermal decomposition processes observed above the melting point.
Thermogravimetric analysis coupled with differential scanning calorimetry would reveal mass loss behavior, confirming the anhydrous nature of the compound and identifying any thermal decomposition products. The expected profile would show thermal stability up to the melting point, followed by decomposition at higher temperatures.
Modulated differential scanning calorimetry could provide enhanced resolution for detecting subtle thermal events and separating reversible and irreversible thermal processes. This advanced technique would be particularly valuable for confirming the absence of glass transitions or subtle polymorphic transitions that might be obscured in conventional differential scanning calorimetry measurements [4] [7].